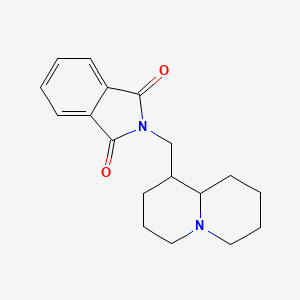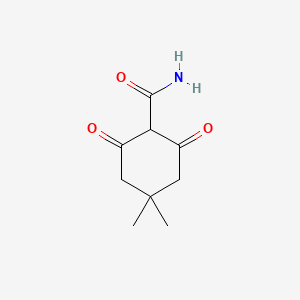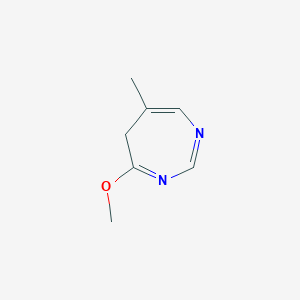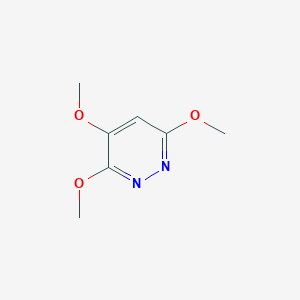
N-Lupinylphthalimide
Overview
Description
N-Lupinylphthalimide is a derivative of the simplest quinolizidine alkaloid, lupinine. This compound is synthesized by modifying naturally occurring alkaloids, which opens up possibilities for creating highly effective, selective, and stereospecific biologically active substances . The chemical structure of this compound includes a phthalimide group attached to the lupinine molecule, making it a promising synthon for various derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Lupinylphthalimide is synthesized using the Gabriel method. The optimal synthesis conditions involve the interaction of chlorolupinine with potassium phthalimide in dimethylformamide (DMF) as the solvent . The reaction mixture is boiled for 8 hours and then cooled. After settling for 15 hours, the reaction mixture is dissolved in ice water and extracted with chloroform .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The reaction is monitored using thin-layer chromatography and the product is isolated by recrystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions: N-Lupinylphthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Substitution: this compound can undergo substitution reactions with nucleophiles such as alkyl halides under Mitsunobu conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts, zinc in hydrochloric acid.
Substitution: Alkyl halides, Mitsunobu conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
N-Lupinylphthalimide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Lupinylphthalimide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the chemical structure of lupinine, which enhances its biological activity . The exact molecular targets and pathways are still under investigation, but it is believed that the phthalimide group plays a crucial role in its activity .
Comparison with Similar Compounds
N-Lupinylphthalimide can be compared with other similar compounds, such as:
N-Isonicotinoylphthalimide: Similar in structure but with an isonicotinoyl group instead of a lupinyl group.
Phthalimide Derivatives: Various phthalimide derivatives with different substituents, used in similar applications.
Uniqueness: this compound is unique due to its combination of the lupinine alkaloid with the phthalimide group, which provides distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17-14-7-1-2-8-15(14)18(22)20(17)12-13-6-5-11-19-10-4-3-9-16(13)19/h1-2,7-8,13,16H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHKXSCEURLJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394054 | |
| Record name | N-Lupinylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99812-93-8 | |
| Record name | N-Lupinylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Diethyl [amino(phenyl)methylidene]propanedioate](/img/structure/B3066956.png)


![2-Methylthiazolo[5,4-c]pyridine](/img/structure/B3066963.png)



